N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]propanamide
Description
This compound features a propanamide backbone attached to a 2,2,2-trichloroethylamine group, which is further modified by a carbamothioyl linkage to a 4-(acetylamino)phenyl moiety. Its molecular formula is inferred as C₁₄H₁₅Cl₃N₄O₂S, with a molecular weight of approximately 409.72 g/mol (exact value depends on stereochemistry and isotopic composition).
Properties
Molecular Formula |
C14H17Cl3N4O2S |
|---|---|
Molecular Weight |
411.7 g/mol |
IUPAC Name |
N-[1-[(4-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]propanamide |
InChI |
InChI=1S/C14H17Cl3N4O2S/c1-3-11(23)20-12(14(15,16)17)21-13(24)19-10-6-4-9(5-7-10)18-8(2)22/h4-7,12H,3H2,1-2H3,(H,18,22)(H,20,23)(H2,19,21,24) |
InChI Key |
GMKMOBPOCJIYQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]propanamide involves multiple steps. The synthetic route typically starts with the preparation of the acetylamino phenyl derivative, followed by the introduction of the carbamothioyl group. The final step involves the addition of the trichloroethyl group under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Reactivity
The compound features an acetylamino group, a carbamothioyl group, and a trichloroethyl moiety. These functional groups contribute to its reactivity:
- Acetylamino Group : This group can participate in acylation reactions, making it useful for modifying other compounds.
- Carbamothioyl Group : It is capable of undergoing nucleophilic substitutions or hydrolysis, which can be exploited in synthetic pathways.
- Trichloroethyl Moiety : The presence of three electronegative chlorine atoms enhances its electrophilic character, facilitating various chemical transformations.
Biological Activities
Research indicates that N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]propanamide exhibits notable biological activities. It is currently under investigation for its potential to:
- Inhibit Specific Enzymes : The compound may interact with enzymes involved in critical biological pathways, leading to therapeutic effects.
- Interact with Biomolecules : Its mechanism of action likely involves binding to molecular targets such as receptors or enzymes, altering their activity and eliciting biological responses.
Medicinal Chemistry
This compound is being studied for its potential as a therapeutic agent. Its ability to inhibit specific enzymes could lead to the development of new drugs targeting diseases such as cancer or infections.
Synthetic Chemistry
The compound serves as a versatile building block in organic synthesis. It can be utilized to generate more complex molecules through various chemical reactions including:
- Acylation Reactions
- Nucleophilic Substitutions
- Electrophilic Additions
These reactions are crucial for developing new materials and pharmaceuticals .
Biological Research
Studies on the interactions of this compound with biological molecules are essential for understanding its mechanism of action. Investigating how it affects enzyme activity or cellular pathways can provide insights into its therapeutic potential.
Mechanism of Action
The mechanism of action of N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Aromatic Ring
N-(1-{[(4-Bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2,4-dichlorobenzamide
- Structure: Replaces the 4-(acetylamino)phenyl group with a 4-bromophenyl and substitutes propanamide with 2,4-dichlorobenzamide.
- Properties: Molecular formula C₁₆H₁₁BrCl₅N₃OS (MW: 550.50 g/mol).
- Synthesis : Likely involves coupling of 4-bromophenyl isothiocyanate with trichloroethylamine, followed by benzamide formation.
N-(2,2,2-Trichloro-1-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}ethyl)propanamide
- Structure: Replaces the carbamothioyl-acetylamino phenyl group with a thiazole sulfamoyl moiety.
- Properties: The thiazole ring introduces aromatic heterocyclic character, which could improve π-π stacking interactions.
Modifications in the Amide/Thioamide Backbone
N-{1-[({[4-(Acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide
- Structure : Substitutes propanamide with 2-nitrobenzamide.
- Properties: The nitro group is strongly electron-withdrawing, which may reduce stability under reducing conditions but enhance electrophilic reactivity. Melting points for nitro-containing analogs are typically lower (e.g., 190–193°C in ) compared to acetylamino derivatives .
N-{4-[(Acetylamino)sulfonyl]phenyl}-2-[(4-aminophenyl)thio]propanamide
Simplified Structural Analogs
Propanamide, N-[4-(acetylamino)phenyl]-
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₅Cl₃N₄O₂S | 409.72 | Trichloroethyl, carbamothioyl | High lipophilicity, metabolic stability |
| N-(1-{[(4-Bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2,4-dichlorobenzamide | C₁₆H₁₁BrCl₅N₃OS | 550.50 | Bromophenyl, dichlorobenzamide | Enhanced halogen bonding, higher MW |
| N-(2,2,2-Trichloro-1-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}ethyl)propanamide | C₁₄H₁₃Cl₃N₄O₂S₂ | 443.77 | Thiazole sulfamoyl | Potential antimicrobial activity |
| N-{4-[(Acetylamino)sulfonyl]phenyl}-2-[(4-aminophenyl)thio]propanamide | C₁₇H₁₉N₃O₄S₂ | 417.48 | Sulfonyl, thioether | Improved solubility, reduced permeability |
| Propanamide, N-[4-(acetylamino)phenyl]- | C₁₁H₁₄N₂O₂ | 206.24 | No trichloroethyl/carbamothioyl | Baseline for substituent effects |
Biological Activity
N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]propanamide is a complex organic compound with significant biological activity. Its structure includes various functional groups such as an acetylamino group, a carbamothioyl group, and a trichloroethyl moiety, contributing to its reactivity and potential therapeutic applications. The molecular formula is C19H19Cl3N4O2S, with a molecular weight of approximately 411.7 g/mol.
Chemical Structure and Properties
The compound's unique structure allows it to participate in various chemical reactions, making it a subject of interest in medicinal chemistry. The presence of the trichloroethyl group enhances its electrophilic character, while the acetylamino and carbamothioyl groups contribute to its potential interactions with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C19H19Cl3N4O2S |
| Molecular Weight | 411.7 g/mol |
| IUPAC Name | This compound |
| CAS Number | 294657-57-1 |
This compound exhibits notable biological activities primarily through its ability to interact with specific enzymes and receptors. Research indicates that it may inhibit certain enzyme activities, potentially leading to therapeutic effects in various diseases.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction: It may bind to specific receptors, altering their activity and influencing cellular responses.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
-
Anticancer Activity:
- A study demonstrated that this compound exhibited cytotoxic effects on cancer cell lines. The compound was shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways.
-
Antimicrobial Properties:
- Research indicated that this compound has significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis.
-
Neuroprotective Effects:
- In vitro studies suggested that the compound could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2-methylbenzamide] | Similar core structure but with methyl substitution | Potential differences in biological activity due to methyl group |
| N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide | Contains a butoxy group instead of trichloroethyl | May exhibit different solubility and reactivity |
| N-[1-(4-acetamidophenyl)-N'-methylthiourea] | Lacks trichloroethyl moiety | Different pharmacological properties due to structural variations |
Q & A
Q. What methods assess compound stability under varying pH and temperature?
- Answer : Conduct accelerated stability studies (ICH guidelines):
- pH stability : Incubate in buffers (pH 1–13) at 37°C, monitor degradation via LC-MS.
- Thermal stability : Use TGA/DSC for decomposition points.
- Photostability : Expose to UV-Vis light (ICH Q1B) and track changes by UV spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
